molecular formula C21H18BrN5O3 B11322758 {1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone

{1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone

Cat. No.: B11322758
M. Wt: 468.3 g/mol
InChI Key: ZVEAZIAUAZCNHU-UHFFFAOYSA-N
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Description

3-(4-BROMOPHENYL)-5-[5-METHYL-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-2,1-BENZOXAZOLE is a complex organic compound that belongs to the class of benzoxazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a triazole ring, and a morpholine carbonyl group

Properties

Molecular Formula

C21H18BrN5O3

Molecular Weight

468.3 g/mol

IUPAC Name

[1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazol-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C21H18BrN5O3/c1-13-19(21(28)26-8-10-29-11-9-26)23-25-27(13)16-6-7-18-17(12-16)20(30-24-18)14-2-4-15(22)5-3-14/h2-7,12H,8-11H2,1H3

InChI Key

ZVEAZIAUAZCNHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Br)C(=O)N5CCOCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOPHENYL)-5-[5-METHYL-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-2,1-BENZOXAZOLE typically involves multiple steps, including the formation of the benzoxazole core, the introduction of the bromophenyl group, and the attachment of the triazole and morpholine carbonyl groups. Common synthetic routes may include:

    Formation of Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of Bromophenyl Group: This step may involve the bromination of a phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of Triazole and Morpholine Carbonyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOPHENYL)-5-[5-METHYL-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-2,1-BENZOXAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

3-(4-BROMOPHENYL)-5-[5-METHYL-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-2,1-BENZOXAZOLE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-BROMOPHENYL)-5-[5-METHYL-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-2,1-BENZOXAZOLE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-CHLOROPHENYL)-5-[5-METHYL-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-2,1-BENZOXAZOLE
  • **3-(4-FLUOROPHENYL)-5-[5-METHYL-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-2,1-BENZOXAZOLE

Uniqueness

The uniqueness of 3-(4-BROMOPHENYL)-5-[5-METHYL-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-2,1-BENZOXAZOLE lies in its specific structural features, such as the bromophenyl group, which may impart distinct chemical reactivity and biological activity compared to its chloro- and fluoro- analogs.

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